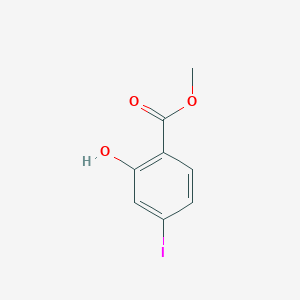

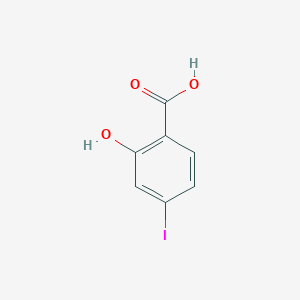

Ácido 2-hidroxi-4-yodobenzoico

Descripción general

Descripción

2-Hydroxy-4-iodobenzoic acid (HIB) is an organic compound with a molecular formula of C7H5IO3. It is a colorless solid that is soluble in water and alcohols. HIB is used in a variety of applications, including pharmaceuticals, dyes, and biochemistry. HIB has a unique structure that allows it to interact with biological systems in a variety of ways.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido 2-hidroxi-4-yodobenzoico se utiliza en la síntesis orgánica como precursor de varios compuestos cíclicos de yodo(III) hipervalente . Estos compuestos sirven como oxidantes verdes no metálicos y se emplean en una gama de reacciones, que incluyen la alquinilación descarboxilativa y la acilarilación, la oxi-alquenilación, la oxi-arilación, la arilación C-H oxidativa, la hidroxilación C-H, la oxidación C-H, la hidracinación de apertura de anillo y la α-ciclopranación intramolecular asimétrica .

Química medicinal

En química medicinal, el ácido 2-hidroxi-4-yodobenzoico desempeña un papel en la síntesis de ésteres y amidas radioyodados, que son cruciales para los agentes de imagenología adrenal. También contribuye al desarrollo de derivados de N-hidroxipiridiona con posibles propiedades anti-ictus isquémico .

Aplicaciones industriales

Industrialmente, el ácido 2-hidroxi-4-yodobenzoico se utiliza como reactivo en la síntesis de oligo(m-fenileno etinilenos), (±)-licoricidina y varios desintoxicantes de agentes nerviosos organofosforados. También sirve como precursor para la preparación de reactivos oxidantes como el ácido 2-yodoxibenzoico (IBX) y el periodinano de Dess-Martin (DMP) .

Ciencias ambientales

Las aplicaciones ambientales del ácido 2-hidroxi-4-yodobenzoico están relacionadas con su papel en la síntesis de oxidantes cíclicos de yodo(III) hipervalente no explosivos. Estos oxidantes son organocatalizadores y reactivos eficientes para diversas reacciones que se pueden llevar a cabo en condiciones suaves, lo que contribuye a las prácticas de química más ecológicas .

Química analítica

En química analítica, el ácido 2-hidroxi-4-yodobenzoico es un compuesto valioso para la preparación de estándares y reactivos. Su estructura bien definida y sus propiedades, como el punto de fusión y el peso molecular, lo hacen adecuado para su uso en la calibración de instrumentos y la validación de métodos analíticos .

Ciencia de los materiales

El ácido 2-hidroxi-4-yodobenzoico encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de materiales novedosos. Su componente yodo se puede utilizar para introducir funcionalidad en polímeros y otros materiales, que se pueden modificar posteriormente para aplicaciones específicas .

Investigación bioquímica

En la investigación bioquímica, el ácido 2-hidroxi-4-yodobenzoico participa en la síntesis de reactivos de yodo hipervalente. Estos reactivos se utilizan en diversas reacciones y estudios bioquímicos, como la catálisis enzimática y la investigación de mecanismos de reacción .

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Hydroxy-4-iodobenzoic acid . For instance, a lower pH may enhance its solubility, while higher temperatures may increase its rate of metabolism.

Safety and Hazards

Direcciones Futuras

The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . This opens up new possibilities for the use of this compound in various chemical reactions.

Análisis Bioquímico

Biochemical Properties

It is known that iodinated derivatives of benzoic acid can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOZVZTUJNRMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168598 | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16870-28-3 | |

| Record name | 2-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16870-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

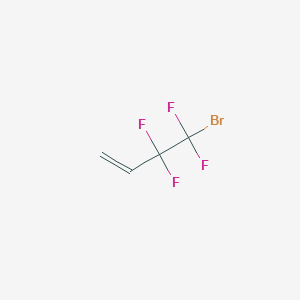

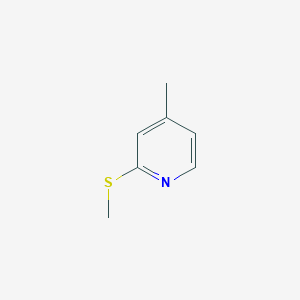

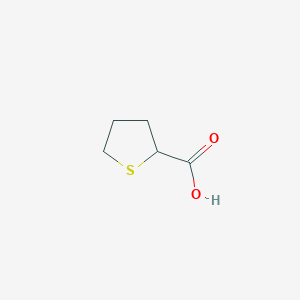

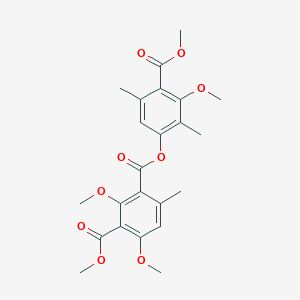

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.